molecular formula C11H17BN2O4S B1456682 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1417628-73-9

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1456682
M. Wt: 284.14 g/mol
InChI Key: YAXBYBLHCBWEBF-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a methylsulfonyl group, and a tetramethyl-1,3,2-dioxaborolane group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. The methylsulfonyl group is a common functional group in organic chemistry with the formula (-SO2CH3). The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methylsulfonyl group, and the coupling with the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the methylsulfonyl group, and the tetramethyl-1,3,2-dioxaborolane group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .


Chemical Reactions Analysis

As a boronic ester, this compound could participate in Suzuki-Miyaura cross-coupling reactions. The pyrimidine ring might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been used in the synthesis of various pyrimidine derivatives, demonstrating its utility in creating complex molecular structures. For instance, it has been involved in the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides, highlighting its role in creating nucleoside analogs (Williams, Loakes, & Brown, 1998).
  • The compound has been central in studies focusing on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of various boric acid ester intermediates. These studies have contributed to our understanding of the molecular structure and physicochemical properties of these compounds (Huang et al., 2021).

Synthesis of Nucleoside Analogs

  • It plays a crucial role in the synthesis of nucleoside analogs, which are significant in medicinal chemistry. The compound has been used in the synthesis of a novel nucleoside for potential use as a polymerase substrate, demonstrating its importance in DNA research and pharmaceutical applications (Williams, Loakes, & Brown, 1998).

Application in Material Science

  • This compound has also been studied for its application in material science, particularly in the synthesis of crystalline structures and the exploration of their properties. The focus has been on understanding the crystallographic and conformational analyses of the compound, contributing to the development of new materials (Huang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The utility of this compound would likely depend on its specific properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in specific chemical reactions .

properties

IUPAC Name

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-6-13-9(14-7-8)19(5,15)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXBYBLHCBWEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS RN

1417628-73-9
Record name 2-(METHYLSULFONYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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